2-(4-Bromo-2-methylphenyl)ethan-1-amine
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Overview
Description
2-(4-Bromo-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenylethylamine. One common method involves the reaction of 2-methylphenylethylamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-methylphenyl)ethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-2-methylphenyl)ethanone.
Reduction: Formation of 2-(4-Bromo-2-methylphenyl)ethanol.
Substitution: Formation of various substituted phenylethylamines depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methyl group on the benzene ring influence the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-methylphenyl)ethan-1-amine
- 2-(4-Bromo-2,5-dimethylphenyl)ethan-1-amine
- 2-(4-Bromo-2-methylphenoxy)ethan-1-amine
Uniqueness
2-(4-Bromo-2-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
777838-05-8 |
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Molecular Formula |
C9H12BrN |
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3 |
InChI Key |
FCVBXOOAKYDRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CCN |
Origin of Product |
United States |
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